molecular formula C14H20O3 B032130 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS No. 55699-12-2

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Cat. No.: B032130
CAS No.: 55699-12-2
M. Wt: 236.31 g/mol
InChI Key: SZKABAZTVCKJNT-UHFFFAOYSA-N
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Description

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (CAS No. 55699-12-2) is a phenolic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . Structurally, it features a phenyl ring substituted with a tert-butyl group, hydroxyl group, and two methyl groups, along with an acetic acid side chain.

The compound is primarily utilized as a certified reference material (TraceCERT®) for pharmaceutical quality control, enabling precise analytical measurements in spectrophotometric assays and method validation . Limited physical property data (e.g., boiling point, density) are available, as indicated by "N/A" entries in technical catalogs .

Preparation Methods

Hydrodeoxygenation of Mandelic Acid to Phenylacetic Acid

Reductive Cleavage Using HI/Red Phosphorus

The hydroxyl group of 4-tert-butyl-2,6-dimethylmandelic acid is reduced to a methylene group via hydroiodic acid (HI) in the presence of red phosphorus . This step is critical for converting the mandelic acid intermediate into the target phenylacetic acid derivative.

Optimized Parameters:

  • Reductant: Red phosphorus (1–2 mol per mole of substrate)

  • Acid Medium: Concentrated hydrochloric acid or 85% phosphoric acid

  • Temperature: 60–110°C for 1–24 hours

  • Yield: 89–98% after solvent extraction

The reaction proceeds through an iodohydrin intermediate, where HI generates in situ iodine, which is subsequently reduced by red phosphorus. This dual role of HI as both an acid and a reductant ensures high conversion efficiency while minimizing oxidative degradation .

Solvent and Catalytic Innovations

Recent protocols substitute traditional acetic acid solvents with 70–85% aqueous phosphoric acid, enhancing reaction rates and reducing byproduct formation . Heterogeneous catalysts, such as palladium-on-carbon, have been explored for tandem dehydroxylation-dealkylation but show lower selectivity compared to HI/red phosphorus systems .

tert-Butyl Group Transfer and Functionalization

Friedel-Crafts-Catalyzed Dealkylation

To modulate the tert-butyl substituent’s position, the intermediate 4-tert-butyl-2,6-dimethylphenylacetic acid undergoes a tert-butyl group transfer reaction. This step employs Friedel-Crafts catalysts (e.g., AlCl₃, HF) in the presence of aromatic acceptors like toluene or meta-xylene .

Key Process Variables:

  • Acceptor: Toluene (3–25 mol per mole of substrate)

  • Catalyst: Anhydrous HF (7–25 mol per mole of substrate)

  • Conditions: 30–80°C, 3–20 bar pressure

  • Yield: 89–96% after distillation

The tert-butyl group migrates to the acceptor aromatic ring, yielding 2,6-dimethylphenylacetic acid and tert-butyl-substituted toluene derivatives. This method enables precise control over the substitution pattern but requires careful handling of HF, necessitating specialized reactor designs .

Bromination and Suzuki Cross-Coupling

For analogs bearing halogen substituents, 2,6-dimethylphenylacetic acid is brominated using elemental bromine (1–2 mol per mole) in acetic acid . The resulting 3-bromo-2,6-dimethylphenylacetic acid serves as a precursor for Suzuki-Miyaura cross-coupling with aryl boronic acids, though this route is less commonly employed for the hydroxy-substituted target compound .

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 6H, CH₃), 3.65 (s, 2H, CH₂CO), 6.95 (s, 1H, ArH)

  • GC-MS: m/z 264 [M]⁺, 249 [M−CH₃]⁺, 205 [M−CO₂H]⁺

Purity Optimization

Final purification involves recrystallization from toluene or ethyl acetate, achieving >99% purity as verified by GC area percentage . Residual solvents are controlled to <0.1% via vacuum drying at 50°C .

Chemical Reactions Analysis

Dealkylation of the tert-Butyl Group

The tert-butyl group in this compound undergoes catalytic cleavage under Friedel-Crafts conditions. This reaction transfers the tert-butyl group to an aromatic acceptor (e.g., toluene, xylene) using catalysts like AlCl₃, FeCl₃, or anhydrous HF .

Reaction Conditions Catalyst Temperature Pressure Yield
Toluene as acceptorAlCl₃/HF30–80°C3–20 bar>85%

Mechanism : The tert-butyl group is electrophilically abstracted by the catalyst and transferred to the aromatic acceptor via alkylation .

Bromination of the Aromatic Ring

Electrophilic bromination occurs at the ortho position relative to the hydroxyl group, facilitated by the directing effects of substituents. Bromine (1.1–1.5 eq) is used in acetic acid or dichloromethane .

Reagent Solvent Temperature Product
Br₂ (1.2 eq)CH₃COOH0–25°C3-bromo derivative

Key Insight : The methyl and hydroxyl groups direct bromination to the 3-position, preserving the acetic acid functionality .

Esterification of the Carboxylic Acid Group

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters. This is critical for modifying solubility or stability in pharmaceutical applications .

Alcohol Catalyst Temperature Ester Formed
MethanolH₂SO₄60–80°CMethyl ester

Application : Ester derivatives are intermediates in synthesizing biphenyl compounds via Suzuki-Miyaura coupling .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed Suzuki reactions to form biphenyl structures. The brominated derivative reacts with aryl boronic acids under Pd catalysis .

Coupling Partner Catalyst Base Yield
4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃96%

Product : (4'-Fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid, isolated via extraction with ethyl acetate .

Acid-Catalyzed Cyclization

Under strong acidic conditions (e.g., H₂SO₄ or HCl), the compound undergoes cyclization to form lactone derivatives, though this is less documented in the provided sources .

Degradation Pathways

As an impurity in Oxymetazoline, it may undergo oxidation of the hydroxyl group or decarboxylation under thermal stress .

Scientific Research Applications

Pharmaceutical Applications

1. Impurity Analysis in Drug Development

  • As an impurity of Oxymetazoline, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is significant in the context of quality control during the manufacturing of pharmaceuticals. The presence of impurities can affect the efficacy and safety of medications. Regulatory bodies require thorough analysis of such impurities to ensure compliance with safety standards .

2. Reference Material for Analytical Chemistry

  • This compound is utilized as a certified reference material (CRM) in various analytical methods. It aids in the calibration and validation of techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate detection and quantification of impurities in pharmaceutical products .

Research Applications

1. Toxicological Studies

  • Research has been conducted to evaluate the toxicological profile of this compound. Understanding its toxicity is crucial for assessing the safety of Oxymetazoline formulations, especially considering its widespread use in over-the-counter nasal decongestants .

2. Structure-Activity Relationship (SAR) Studies

  • The compound serves as a model for SAR studies aimed at understanding how structural modifications influence the pharmacological activity of related compounds. Such studies can lead to the development of more effective drugs with fewer side effects .

Case Studies and Research Findings

Study Focus Findings
Study on Impurities in OxymetazolineAnalyzed various impurities including this compoundIdentified potential risks associated with impurities affecting drug efficacy and safety .
Toxicological AssessmentEvaluated the safety profile of Oxymetazoline and its impuritiesFound that certain impurities could lead to adverse effects; highlighted the need for stringent quality control measures .
HPLC Method DevelopmentDeveloped methods for quantifying impurities in pharmaceutical formulationsSuccessfully utilized this compound as a standard reference .

Mechanism of Action

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, including butylated hydroxytoluene (BHT) , butylated hydroxyanisole (BHA) , and 2-(4-bromo-2,6-dimethylphenyl)acetic acid .

Structural and Functional Comparison

Table 1: Key Properties of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Properties
This compound C₁₄H₂₀O₃ 236.31 55699-12-2 Certified reference material; pharmaceutical QC
Butylated hydroxytoluene (BHT) C₁₅H₂₄O 220.35 128-37-0 Antioxidant in food/cosmetics; inhibits tumor initiation
Butylated hydroxyanisole (BHA) C₁₁H₁₆O₂ 180.24 25013-16-5 Antioxidant; stabilizes lipids and pharmaceuticals
2-(4-Bromo-2,6-dimethylphenyl)acetic acid C₁₀H₁₁BrO₂ 243.10 186748-46-9 Organic synthesis intermediate; irritant (H315, H319, H335)

Mechanistic and Application Differences

Antioxidant Activity

  • BHT/BHA: These phenolic antioxidants inhibit tumor initiation by preventing the metabolic activation of carcinogens like benzo(a)pyrene. They reduce covalent binding of polycyclic hydrocarbons to DNA, likely by blocking the formation of carcinogenic epoxides .
  • No direct evidence of antitumor effects is available in the provided data.

Functional Group Impact

  • The acetic acid group in the target compound enables salt formation or conjugation, making it suitable for analytical standards. In contrast, BHT/BHA lack this group, limiting their utility in pharmaceutical QC but enhancing lipid solubility for antioxidant applications.

Steric and Electronic Effects

  • This is analogous to BHT, where tert-butyl groups enhance stability .
  • The hydroxyl group at the 3-position may participate in hydrogen bonding, influencing interactions with biological targets or solvents.

Biological Activity

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, also known by its CAS number 55699-12-2, is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H20O3
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 55699-12-2

The compound features a phenolic structure with a tert-butyl group and a hydroxyl group, which contribute to its biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A study reported a significant reduction in pain response in mice subjected to formalin-induced pain when treated with this compound, indicating its potential as an analgesic agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Similar to traditional NSAIDs, it inhibits COX enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.
  • Modulation of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.
  • Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various phenolic compounds, including this compound. The results indicated a dose-dependent inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages (IC50 = 5 μM) .

Analgesic Activity Assessment

In an experimental setup involving formalin-induced pain in mice, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in pain scores compared to control groups. This effect was comparable to that observed with indomethacin .

Antioxidant Evaluation

The antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 12 μM in scavenging DPPH radicals, indicating strong antioxidant potential .

Comparative Analysis Table

PropertyValue/Effect
Molecular Weight236.31 g/mol
Anti-inflammatory IC505 μM
Analgesic EffectSignificant reduction in pain response
Antioxidant IC5012 μM (DPPH assay)

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, and how can purity be optimized?

Answer:
The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For example, intermediates like 4-tert-butyl-3-hydroxy-2,6-dimethylbenzeneacetonitrile (CAS: 55699-10-0) can be hydrolyzed to yield the target compound . Key steps include:

  • Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.
  • Purity Optimization: Monitor reaction progress via thin-layer chromatography (TLC). Recrystallization in ethanol/water mixtures improves crystalline purity (>98% by HPLC) .

Q. Basic: How is this compound characterized spectroscopically?

Answer:
Standard characterization includes:

  • NMR: 1^1H NMR (CDCl₃) shows signals for tert-butyl (δ 1.35 ppm, singlet), aromatic protons (δ 6.5–7.0 ppm), and the acetic acid moiety (δ 3.6 ppm, singlet for CH₂ and δ 12.1 ppm for -COOH).
  • MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.31 (C₁₄H₂₀O₃) .
  • IR: A broad O-H stretch (~3200 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹) are critical for functional group verification .

Q. Advanced: How can discrepancies in HPLC purity analysis of this compound be resolved?

Answer:
Discrepancies often arise from column selectivity or mobile phase composition. To address this:

  • Column Selection: Use a C18 reversed-phase column with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to improve peak symmetry .
  • System Suitability Tests: Validate methods per ICH guidelines, including resolution factors (>2.0) between the compound and its impurities (e.g., Oxymetazoline-related degradants) .
  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to identify co-eluting impurities .

Q. Advanced: What structural modifications enhance the bioactivity of this compound in pharmaceutical applications?

Answer:
Modifications focus on the phenolic hydroxyl and acetic acid groups:

  • Esterification: Replace the -COOH group with methyl or ethyl esters to improve membrane permeability.
  • Alkylation: Introduce electron-donating groups (e.g., methoxy) at the 2,6-dimethyl positions to enhance antioxidant activity .
  • Comparative SAR Studies: Analogues like 2-(3,5-dimethylphenyl)phenylacetic acid (PubChem CID: DTXSID60716594) show how substituent positioning affects receptor binding .

Q. Advanced: How can a validated spectrophotometric method be developed for quantifying this compound in pharmaceutical matrices?

Answer:

  • Wavelength Selection: Determine λₘₐₓ via UV-Vis scanning (e.g., 275 nm for the phenolic chromophore) .
  • Calibration Curve: Prepare standards in methanol (0.1–10 µg/mL) with linearity (R² > 0.995).
  • Matrix Interference: Use standard addition methods to account for excipients in nasal sprays or ointments .

Q. Advanced: What are the critical factors in ensuring batch-to-batch consistency during synthesis?

Answer:

  • Reagent Stoichiometry: Maintain strict molar ratios (e.g., 1:1.2 for tert-butylating agents) to minimize side products .
  • Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation (e.g., acetonitrile intermediate) .
  • Quality Control: Implement USP/EP guidelines for impurity profiling, including limits for related substances (e.g., ≤0.1% for Oxymetazoline Impurity D) .

Q. Advanced: How do stability studies inform storage conditions for this compound?

Answer:

  • Thermal Stability: Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via oxidation of the phenolic group.
  • Light Sensitivity: Store in amber vials under inert gas (N₂) to prevent photodegradation .
  • pH-Dependent Solubility: Aqueous solubility decreases below pH 4; buffered solutions (pH 6–7) are recommended for long-term storage .

Q. Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to α2A-adrenergic receptors, leveraging crystal structures (PDB ID: 6KUX).
  • QSAR Models: Correlate logP (calculated: 3.2) with membrane permeability using Molinspiration or SwissADME .
  • MD Simulations: Assess stability of receptor-ligand complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

Properties

IUPAC Name

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKABAZTVCKJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65.1 grams of the compound of Example 3 was added with stirring to a solution of 36 grams of sodium hydroxide in 40 ml of ethylene glycol and 66 ml of water. The reaction mixture became homogenous at about 116° to 117° and was heated at this temperature for 2 hours. The reaction mixture was cooled by the addition of chopped ice and cold water to the reaction mixture to make a total volume of one liter. After clarifying the reaction mixture by filtration, the filtrate was made acid with concentrated aqueous hydrochloric acid, yielding a white precipitate, which was filtered, washed with cold water and dried. The product was then treated with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution stopped. The turbid solution was filtered free of a white solid by-product. (A). The clarified filtrate was made acid with concentrated hydrochloric acid while cooling, and the resulting white precipitate filtered. After washing with hot water and drying the product was obtained as a white powder melting at 161° to 165°.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
36 g
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reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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